Methyl 5-[acetyl(naphthalen-2-ylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
Methyl 5-[acetyl(naphthalen-2-ylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound that features a benzofuran core substituted with an acetyl group, a naphthalene-2-sulfonyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[acetyl(naphthalen-2-ylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the benzofuran core and introduce the acetyl and naphthalene-2-sulfonyl groups through a series of substitution and coupling reactions. The carboxylic acid group can be introduced via oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[acetyl(naphthalen-2-ylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The sulfonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield anhydrides or esters, while reduction of the acetyl group can produce alcohols.
Scientific Research Applications
Methyl 5-[acetyl(naphthalen-2-ylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Methyl 5-[acetyl(naphthalen-2-ylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The acetyl and sulfonyl groups can interact with enzymes and proteins, potentially inhibiting their activity. The benzofuran core may also play a role in binding to biological targets, affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-2-sulfonic acid: Shares the naphthalene-2-sulfonyl group but lacks the benzofuran core.
2-Methyl-benzofuran-3-carboxylic acid: Contains the benzofuran core and carboxylic acid group but lacks the acetyl and naphthalene-2-sulfonyl groups.
Uniqueness
Methyl 5-[acetyl(naphthalen-2-ylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C23H19NO6S |
---|---|
Molecular Weight |
437.5g/mol |
IUPAC Name |
methyl 5-[acetyl(naphthalen-2-ylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C23H19NO6S/c1-14-22(23(26)29-3)20-13-18(9-11-21(20)30-14)24(15(2)25)31(27,28)19-10-8-16-6-4-5-7-17(16)12-19/h4-13H,1-3H3 |
InChI Key |
NARKFKZWFGAAKT-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)C(=O)OC |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)C(=O)OC |
Origin of Product |
United States |
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